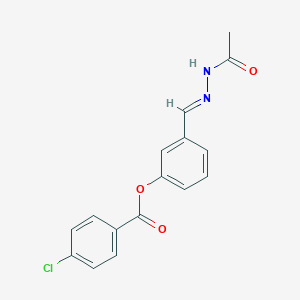
3-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate is a chemical compound with the molecular formula C16H13ClN2O3 and a molecular weight of 316.747 g/mol . This compound is known for its unique structure, which includes an ester and a hydrazone functional group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with 3-(2-acetylcarbohydrazonoyl)phenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the ester linkage . The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve similar synthetic routes with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
3-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Limited use in specialized chemical processes and material science.
Mecanismo De Acción
The mechanism of action of 3-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Acetylcarbohydrazonoyl)phenyl 3-chlorobenzoate
- 4-(2-Acetylcarbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate
- 4-(2-Acetylcarbohydrazonoyl)phenyl 4-methylbenzoate
Uniqueness
3-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and undergo various chemical transformations makes it valuable in research applications .
Propiedades
Número CAS |
477730-28-2 |
|---|---|
Fórmula molecular |
C16H13ClN2O3 |
Peso molecular |
316.74 g/mol |
Nombre IUPAC |
[3-[(E)-(acetylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C16H13ClN2O3/c1-11(20)19-18-10-12-3-2-4-15(9-12)22-16(21)13-5-7-14(17)8-6-13/h2-10H,1H3,(H,19,20)/b18-10+ |
Clave InChI |
QXKGXRYWOPASSQ-VCHYOVAHSA-N |
SMILES isomérico |
CC(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
CC(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 3-[4-(1-amino-2-tert-butoxy-2-oxoethyl)phenyl]propionate, AldrichCPR](/img/structure/B12052465.png)
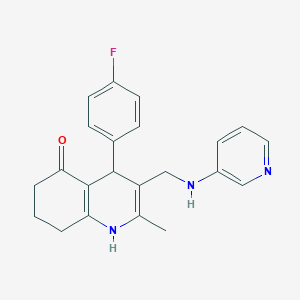
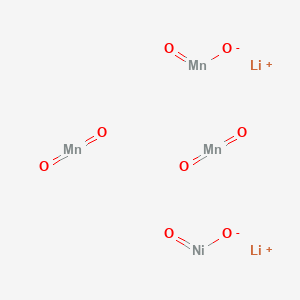
![1-hexyl-2-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12052478.png)
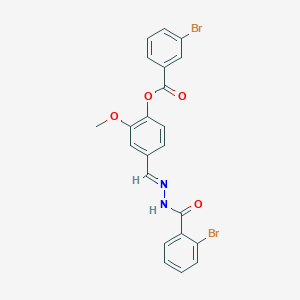
![3-({1-Hydroxy-4-[(E)-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12052505.png)
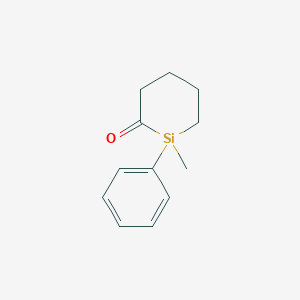
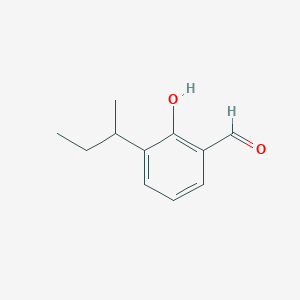

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12052522.png)

